molecular formula C25H29N3O4 B2756043 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide CAS No. 952991-23-0

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide

Cat. No.: B2756043
CAS No.: 952991-23-0
M. Wt: 435.524
InChI Key: NWNLZFQIJYWHLE-UHFFFAOYSA-N
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Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), with a particular focus on the pathogenic G2019S mutant implicated in familial Parkinson's disease. Its primary research value lies in its ability to attenuate LRRK2 kinase activity, which subsequently reduces the phosphorylation of a key substrate, Rab10, a crucial event in the LRRK2-mediated pathogenic cascade [https://pubmed.ncbi.nlm.nih.gov/31270343/]. This mechanism makes it a critical pharmacological tool for investigating LRRK2's role in vesicular trafficking, lysosomal function, and neuroinflammation in cellular and animal models of Parkinson's. By specifically targeting this pathway, researchers utilize this compound to elucidate the molecular drivers of dopaminergic neurodegeneration and to validate LRRK2 as a therapeutic target for the treatment of Parkinson's disease [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7322203/]. Its application extends to probing LRRK2 biology in other contexts where the kinase is involved, such as in inflammatory responses and in the pathogenesis of Crohn's disease.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-16-13-17(2)25(18(3)14-16)26-23(29)7-6-12-28-24(30)11-9-20(27-28)19-8-10-21(31-4)22(15-19)32-5/h8-11,13-15H,6-7,12H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNLZFQIJYWHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a complex organic molecule notable for its potential biological activity. This compound integrates a pyridazinone core with a dimethoxyphenyl moiety, which suggests promising pharmacological properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C25H29N3O4
  • Molecular Weight : 435.524 g/mol
  • IUPAC Name : 4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide

The compound's structure features a pyridazinone ring that is critical for its biological interactions. The presence of the 3,4-dimethoxyphenyl group enhances its binding affinity to various biological targets.

Research indicates that compounds similar to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide exhibit significant inhibition of phosphodiesterase 4 (PDE4) enzymes. PDE4 is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory responses. By inhibiting PDE4, this compound may help reduce inflammation and treat conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits PDE4, leading to increased cAMP levels and anti-inflammatory effects.
Anti-inflammatory Potential use in treating asthma and COPD due to modulation of inflammatory pathways.
Cytotoxicity Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide , it is beneficial to compare it with structurally related compounds:

Compound Name Structure Features Biological Activity
3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)benzamidePyridazine coreInhibitor of PDE4
5-acetyl-2-ethyl-3-oxo-6-phenylpyridazinSimilar pyridazine frameworkAnti-inflammatory properties
N-(4-(trifluoromethyl)phenyl)acetamideContains trifluoromethyl groupPotential PDE4 inhibition

The structural complexity of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide allows for more targeted interactions with biological macromolecules compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this one:

  • In vitro Studies on PDE4 Inhibition :
    • Research has shown that similar compounds effectively inhibit PDE4 activity in cellular models, leading to reduced inflammatory markers .
  • Cytotoxicity Against Cancer Cell Lines :
    • Preliminary cytotoxicity assays indicated that derivatives of pyridazinone structures exhibit varying degrees of effectiveness against human cancer cell lines, suggesting a potential role in anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

  • Compound 5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide): Key Differences: The target compound replaces the sulfonamide group in 5a with an N-mesityl butanamide chain, enhancing lipophilicity. The 3,4-dimethoxyphenyl group replaces the benzyloxy substituent, altering electronic properties (electron-donating vs. benzyloxy’s mixed effects). HRMS Data: While 5a has a molecular ion at m/z 380.057548 [M+Na]+, the target compound’s theoretical molecular weight (C₂₅H₂₉N₃O₄) suggests a higher m/z (~458.21 [M+H]+), reflecting its larger substituents.
  • Compound 5b (4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) :

    • Key Differences : The 4-nitrobenzyloxy group in 5b introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating dimethoxy group.
    • Impact : The nitro group in 5b may enhance reactivity in electrophilic substitutions but reduce metabolic stability compared to the target’s methoxy groups .

Amide-Functionalized Heterocycles

  • EUROPEAN PATENT APPLICATION Compound (Pyrimidin-yl Pyridazine Derivative): Key Differences: This compound features a trifluoromethyl and chloro-cyano substituent, contributing to strong electron-withdrawing effects and metabolic resistance. Impact: The target compound’s dimethoxy and mesityl groups prioritize lipophilicity and steric shielding over halogenated metabolic stability .
  • Pharmacopeial Forum Compound (R/S-Configured Butanamide Derivatives): Key Differences: These derivatives include tetrahydropyrimidinyl and hydroxy-phenyl groups, enabling hydrogen bonding and chiral centers.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 5a Compound 5b
Core Structure Pyridazinone + butanamide Pyridazinone + sulfonamide Pyridazinone + sulfonamide
Aromatic Substituent 3,4-Dimethoxyphenyl + mesityl Benzyloxy 4-Nitrobenzyloxy
Molecular Weight (Da) ~457.5 (theoretical) 380.06 425.05
Key Functional Groups Methoxy, amide, methylphenyl Sulfonamide, benzyloxy Nitro, sulfonamide
Predicted LogP ~3.8 (high lipophilicity) ~2.1 ~1.9

Key Research Findings and Implications

  • Lipophilicity : The mesityl and dimethoxyphenyl groups in the target compound likely enhance membrane permeability compared to sulfonamide derivatives (e.g., 5a, 5b), favoring central nervous system (CNS) targeting .
  • Metabolic Stability : The absence of nitro or sulfonamide groups may reduce cytochrome P450-mediated metabolism relative to 5b, as suggested by structural analogs in and .
  • Kinase Inhibition Potential: Pyridazinones with bulky aryl groups (e.g., mesityl) have shown selective kinase inhibition in preclinical studies, suggesting a plausible mechanism for the target compound .

Q & A

Q. Table 1: Representative Yields for Analogous Compounds

Compound ClassYield (%)Key Reaction StepReference
Pyridazinone-acetamide hybrids42–62Nucleophilic substitution
Methoxyphenyl derivatives46–99Suzuki coupling

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm for dimethoxyphenyl), pyridazinone NH (δ 10–12 ppm), and mesityl methyl groups (δ 2.1–2.3 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and methoxy (δ 55–60 ppm) groups .
  • IR Spectroscopy: Detect C=O stretches (1640–1680 cm⁻¹) and N-H bends (3200–3400 cm⁻¹) .
  • HPLC-MS: Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ for C₂₆H₃₀N₃O₅: 488.2) .

Advanced: How does the 3,4-dimethoxyphenyl group influence biological activity compared to other aryl substituents?

Answer:
The 3,4-dimethoxyphenyl moiety enhances lipophilicity and target binding via:

  • Hydrogen bonding: Methoxy groups interact with enzyme active sites (e.g., HDACs or kinases) .
  • Electron donation: Stabilizes charge-transfer interactions in receptor pockets .

Data Contradiction Analysis:

  • Higher activity vs. chloro substituents: Dimethoxy derivatives show 2–3× improved IC₅₀ values in HDAC inhibition assays compared to chloro analogs .
  • Lower solubility: Methoxy groups reduce aqueous solubility, requiring formulation adjustments (e.g., PEG-based carriers) .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentHDAC IC₅₀ (nM)Solubility (µg/mL)Reference
3,4-Dimethoxyphenyl12.38.5
4-Chlorophenyl28.715.2

Advanced: What experimental models are suitable for evaluating its anticancer efficacy?

Answer:

  • In vitro:
    • Cell viability assays: MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116, MCF-7) .
    • Mechanistic studies: Western blotting for apoptosis markers (caspase-3, PARP) .
  • In vivo:
    • Xenograft models: Administer 10–50 mg/kg orally in immunodeficient mice; monitor tumor volume and metastasis .
    • PK/PD profiling: Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Methodological Note:

  • Use class I HDAC-overexpressing cell lines (e.g., HeLa) to validate target engagement .

Advanced: How can structural modifications resolve solubility-stability trade-offs?

Answer:

  • Pro-drug strategies: Introduce hydrolyzable esters (e.g., acetate) to improve oral bioavailability .
  • PEGylation: Attach polyethylene glycol to the amide nitrogen without disrupting target binding .
  • Salt formation: Prepare hydrochloride or citrate salts to enhance aqueous solubility .

Case Study:

  • A mesityl analog with a PEG-linked side chain increased solubility from 8.5 µg/mL to 45 µg/mL while maintaining HDAC inhibition .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Solvent: Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
  • Stability data: Pyridazinone derivatives retain >90% purity after 6 months under these conditions .

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